molecular formula C11H12BF3O3 B13937940 (2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl)boronic acid

(2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B13937940
M. Wt: 260.02 g/mol
InChI Key: ZHQWLYNWCRXVRQ-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, is a boronic acid derivative that features a phenyl ring substituted with cyclopropyl, methoxy, and trifluoromethyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, typically involves the introduction of boronic acid functionality to a pre-formed aromatic ring. One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .

Industrial Production Methods

Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Mechanism of Action

The mechanism of action of boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, involves its ability to form reversible covalent bonds with biological targets. This interaction is often mediated through the formation of boronate esters with diols or other nucleophiles. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, is unique due to the presence of cyclopropyl, methoxy, and trifluoromethyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other boronic acids .

Properties

Molecular Formula

C11H12BF3O3

Molecular Weight

260.02 g/mol

IUPAC Name

[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H12BF3O3/c1-18-9-5-7(11(13,14)15)4-8(6-2-3-6)10(9)12(16)17/h4-6,16-17H,2-3H2,1H3

InChI Key

ZHQWLYNWCRXVRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1OC)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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